1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide
Overview
Description
1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity . Industrial production methods may involve more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors.
Chemical Reactions Analysis
1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(cyanomethyl)piperidine-4-carboxamide: Lacks the benzoyl group, which may affect its biological activity and chemical reactivity.
1-benzoyl-N-(methyl)piperidine-4-carboxamide: Lacks the cyano group, which may affect its ability to participate in certain chemical reactions.
1-benzoyl-N-(cyanomethyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an amide group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-8-9-17-14(19)12-6-10-18(11-7-12)15(20)13-4-2-1-3-5-13/h1-5,12H,6-7,9-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKYWEWZZSFEGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC#N)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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